molecular formula C12H22F2N2O B1478166 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine CAS No. 2098133-31-2

4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine

Cat. No.: B1478166
CAS No.: 2098133-31-2
M. Wt: 248.31 g/mol
InChI Key: BIMDMTOZGLXRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C12H22F2N2O and its molecular weight is 248.31 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Piperidines and pyrrolidines are often used as building blocks in the design of drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

    Biochemical pathways

    Piperidines and pyrrolidines can be involved in a variety of biochemical pathways, depending on their specific structures and targets . .

Properties

IUPAC Name

4-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O/c1-2-17-8-11-7-12(13,14)9-16(11)10-3-5-15-6-4-10/h10-11,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDMTOZGLXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C2CCNCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine

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